molecular formula C19H19N3O4S B3006210 1-(4-ethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851808-56-5

1-(4-ethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B3006210
CAS No.: 851808-56-5
M. Wt: 385.44
InChI Key: CUROMNVLHBJAQU-UHFFFAOYSA-N
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Description

1-(4-ethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetically crafted organic compound designed for advanced chemical and pharmaceutical research. This molecule features a 4,5-dihydro-1H-imidazole core, a versatile scaffold prevalent in medicinal chemistry. The core structure is functionalized at the 1-position with a 4-ethoxybenzoyl group and at the 2-position with a (3-nitrobenzyl)sulfanyl group, creating a multi-functionalized research chemical. The imidazole ring system is a privileged structure in drug discovery, known for its ability to participate in hydrogen bonding and its presence in molecules with a wide range of biological activities . The incorporation of a sulfanyl (thioether) linker, as seen in the 2-{[(3-nitrophenyl)methyl]sulfanyl} side chain of this compound, is a common strategy to influence the molecule's conformation, metabolic stability, and binding properties . Furthermore, the 3-nitrophenyl subgroup is a classic pharmacophore that can be integral to a compound's electronic properties and reactivity, making it a valuable synthetic intermediate . This combination of functional groups makes this compound a compound of significant interest for research applications. Potential areas of investigation include serving as a key synthetic intermediate in organic synthesis, particularly in the development of more complex heterocyclic systems . It may also be utilized in materials science research for the development of novel organic compounds with specific electronic characteristics. Researchers can employ this chemical in structure-activity relationship (SAR) studies to explore how variations on the imidazole scaffold affect interactions with biological targets. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

(4-ethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-2-26-17-8-6-15(7-9-17)18(23)21-11-10-20-19(21)27-13-14-4-3-5-16(12-14)22(24)25/h3-9,12H,2,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUROMNVLHBJAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions. This forms the core imidazole structure.

    Introduction of the 4-ethoxybenzoyl Group: The 4-ethoxybenzoyl group can be introduced through an acylation reaction using 4-ethoxybenzoyl chloride and a suitable base, such as pyridine or triethylamine.

    Attachment of the 3-nitrophenylmethylsulfanyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or nitrophenyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.

    Substitution: Nucleophiles such as amines, thiols, or alcohols, and solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-ethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.

    Biological Studies: It can be used to study the biological activity of imidazole derivatives, including their antimicrobial, antifungal, and anticancer properties.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-ethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

The following table summarizes key structural differences and properties of analogous compounds:

Compound Name (Reference) R1 (Position 1) R2 (Position 2) Key Features
Target Compound 4-Ethoxybenzoyl 3-Nitrophenylmethyl sulfanyl Balanced lipophilicity (ethoxy) and electron withdrawal (nitro)
(4-Nitrophenyl)-[2-[[3-(trifluoromethyl)benzyl]sulfanyl]-4,5-dihydroimidazol-1-yl]methanone () 4-Nitrobenzoyl 3-(Trifluoromethyl)benzyl sulfanyl Stronger electron withdrawal (nitro + CF₃); higher polarity
2-((2-Chlorophenyl)methylsulfanyl)-4,5-dihydro-1H-imidazole () None (simple imidazole) 2-Chlorophenylmethyl sulfanyl Simpler structure; reduced steric hindrance, potential lower bioactivity
1-(4-Chloro-3-nitrobenzenesulfonyl)-2-methyl-4,5-dihydro-1H-imidazole () 4-Chloro-3-nitrobenzenesulfonyl Methyl Sulfonyl group increases polarity and stability vs. sulfanyl in target
2-(4-tert-Butyl-2-ethoxyphenyl)-4,5-dihydro-1H-imidazole () 4-tert-Butyl-2-ethoxyphenyl None Ethoxy enhances lipophilicity; tert-butyl adds steric bulk

Pharmacological and Agrochemical Potential

  • Herbicidal Activity : Imidazole derivatives with nitro groups (e.g., ’s herbicidal compounds) suggest the target compound may act similarly, leveraging nitro’s electron-withdrawing effects to disrupt plant enzyme systems.
  • CNS Activity : highlights locomotor activity modulation in imidazole derivatives; the target’s nitro group may confer distinct interactions with neuronal receptors.

Biological Activity

The compound 1-(4-ethoxybenzoyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is an intriguing member of the imidazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C17H18N2O2S
  • Molecular Weight : Approximately 318.40 g/mol
  • Key Functional Groups :
    • Imidazole ring
    • Ethoxybenzoyl moiety
    • Nitrophenyl group
    • Sulfanyl group

These functional groups contribute to the compound's unique reactivity and biological properties.

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The presence of the nitrophenyl and sulfanyl groups in this compound may enhance its antimicrobial efficacy.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivityReference
1-(2-nitrophenyl)-4,5-dihydro-1H-imidazoleAntibacterial
1-(4-methoxybenzoyl)-2-(3-nitrophenyl)methyl sulfanyl imidazoleAntifungal
1-(3-nitrophenyl)-2-(4-chlorobenzyl)sulfanyl imidazoleAntiviral

Anticancer Properties

Several studies have explored the anticancer potential of imidazole derivatives. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented. For example, a related imidazole derivative demonstrated IC50 values in the low micromolar range against breast cancer cells.

Case Study:

In a study published in a peer-reviewed journal, researchers synthesized a series of imidazole derivatives and tested their cytotoxicity against human cancer cell lines. The results indicated that compounds with similar structural features to our target compound exhibited significant antiproliferative effects, suggesting potential for further development as anticancer agents .

The proposed mechanism of action for this compound involves the inhibition of specific enzymes or receptors involved in cellular processes. For instance, the nitrophenyl group may interact with biological targets through hydrogen bonding or π-π stacking interactions, while the sulfanyl group can participate in redox reactions.

Toxicity Studies

Toxicological evaluations are crucial for determining the safety profile of new compounds. Preliminary studies on related imidazole derivatives have shown low toxicity levels in vitro, indicating a favorable safety margin for further testing.

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